molecular formula C13H21NO2Si B11863642 2-(2-Cyanoethyl)-3,3-dimethyl-5-(trimethylsilyl)pent-4-ynoic acid CAS No. 646501-28-2

2-(2-Cyanoethyl)-3,3-dimethyl-5-(trimethylsilyl)pent-4-ynoic acid

Cat. No.: B11863642
CAS No.: 646501-28-2
M. Wt: 251.40 g/mol
InChI Key: JFZLCNRYPXNTDK-UHFFFAOYSA-N
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Description

2-(2-Cyanoethyl)-3,3-dimethyl-5-(trimethylsilyl)pent-4-ynoic acid is an organic compound characterized by its unique structure, which includes a cyanoethyl group, a trimethylsilyl group, and a pent-4-ynoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanoethyl)-3,3-dimethyl-5-(trimethylsilyl)pent-4-ynoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethyl-1-butyne and trimethylsilyl chloride.

    Formation of Intermediate: The initial step involves the reaction of 3,3-dimethyl-1-butyne with trimethylsilyl chloride in the presence of a base such as sodium hydride to form 3,3-dimethyl-5-(trimethylsilyl)pent-4-yne.

    Addition of Cyanoethyl Group: The intermediate is then reacted with acrylonitrile in the presence of a catalyst such as palladium to introduce the cyanoethyl group, forming 2-(2-Cyanoethyl)-3,3-dimethyl-5-(trimethylsilyl)pent-4-yne.

    Oxidation to Acid: Finally, the compound is oxidized using an oxidizing agent such as potassium permanganate to convert the alkyne to the corresponding carboxylic acid, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanoethyl)-3,3-dimethyl-5-(trimethylsilyl)pent-4-ynoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Tetrabutylammonium fluoride, sodium methoxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(2-Cyanoethyl)-3,3-dimethyl-5-(trimethylsilyl)pent-4-ynoic acid has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science:

    Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Biological Studies: Used in studies to understand the interactions of cyano and silyl groups with biological molecules.

Mechanism of Action

The mechanism of action of 2-(2-Cyanoethyl)-3,3-dimethyl-5-(trimethylsilyl)pent-4-ynoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as a nucleophile, while the trimethylsilyl group can be easily substituted, allowing for the formation of diverse derivatives. The molecular targets and pathways involved would depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid: Lacks the trimethylsilyl group, which may affect its reactivity and applications.

    3,3-Dimethyl-5-(trimethylsilyl)pent-4-ynoic acid: Lacks the cyanoethyl group, which may limit its use in certain applications.

    2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid ethyl ester: An ester derivative that may have different solubility and reactivity properties.

Uniqueness

2-(2-Cyanoethyl)-3,3-dimethyl-5-(trimethylsilyl)pent-4-ynoic acid is unique due to the presence of both the cyanoethyl and trimethylsilyl groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various applications in organic synthesis, materials science, and medicinal chemistry.

Properties

CAS No.

646501-28-2

Molecular Formula

C13H21NO2Si

Molecular Weight

251.40 g/mol

IUPAC Name

2-(2-cyanoethyl)-3,3-dimethyl-5-trimethylsilylpent-4-ynoic acid

InChI

InChI=1S/C13H21NO2Si/c1-13(2,8-10-17(3,4)5)11(12(15)16)7-6-9-14/h11H,6-7H2,1-5H3,(H,15,16)

InChI Key

JFZLCNRYPXNTDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C[Si](C)(C)C)C(CCC#N)C(=O)O

Origin of Product

United States

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